![molecular formula C12H11Cl2N3O2S B2774633 5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide CAS No. 1394780-04-1](/img/structure/B2774633.png)
5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Chlorination: The starting material, pyridine, is chlorinated to introduce chlorine atoms at the 5 and 6 positions.
Sulfonation: The chlorinated pyridine is then subjected to sulfonation to introduce the sulfonamide group.
N-Methylation: The sulfonamide intermediate is methylated to introduce the N-methyl group.
Pyridin-3-ylmethylation: Finally, the compound is reacted with a pyridin-3-ylmethyl group to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-N-methylpyridine-3-sulfonamide: Lacks the pyridin-3-ylmethyl group.
N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide: Lacks the chlorine atoms at the 5 and 6 positions.
5,6-dichloropyridine-3-sulfonamide: Lacks the N-methyl and pyridin-3-ylmethyl groups.
Uniqueness
The presence of both chlorine atoms and the pyridin-3-ylmethyl group in 5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5,6-dichloro-N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S/c1-17(8-9-3-2-4-15-6-9)20(18,19)10-5-11(13)12(14)16-7-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIKMMOQDNYTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)S(=O)(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}acetate](/img/structure/B2774550.png)
![3-(4-methoxybenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]azetidine](/img/structure/B2774551.png)
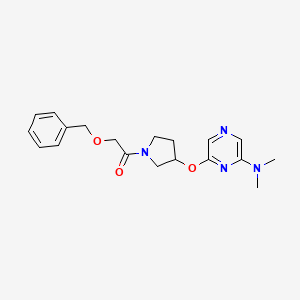
![1-(3,4-dimethylphenyl)-5-oxo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2774554.png)
![2-[[3-(Butan-2-ylsulfamoyl)phenyl]carbamoylamino]-N-(cyanomethyl)acetamide](/img/structure/B2774555.png)
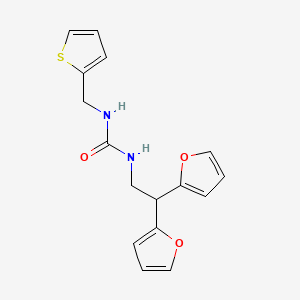
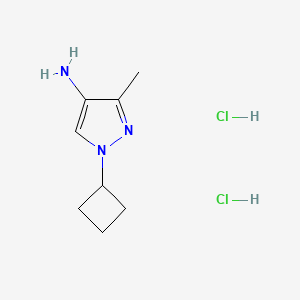
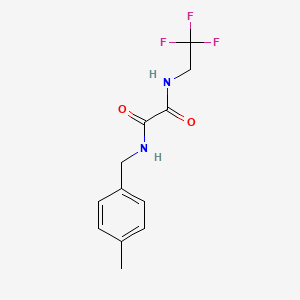
![1-(3,4-dichlorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one](/img/structure/B2774564.png)

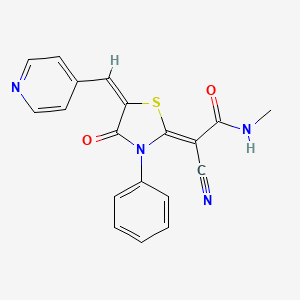
![N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774567.png)
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)
![3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol](/img/structure/B2774572.png)
